Cas no 4363-03-5 ([1,1'-Biphenyl]-3-ol,4-amino-)

[1,1'-Biphenyl]-3-ol,4-amino- structure
[1,1'-Biphenyl]-3-ol,4-amino- structure
Product Name:[1,1'-Biphenyl]-3-ol,4-amino-
CAS No:4363-03-5
MF:C12H11NO
MW:185.221843004227
CID:331753
PubChem ID:20376
Update Time:2025-04-19

[1,1'-Biphenyl]-3-ol,4-amino- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-ol,4-amino-
    • 4-Amino[1,1'-biphenyl]-3-ol
    • A1-25366
    • 4-Amino-[1,1'-biphenyl]-3-ol
    • 4VL6M84QS6
    • 2-amino 5-phenylphenol
    • 4-Amino-3-biphenylol
    • (1,1'-BIPHENYL)-3-OL, 4-AMINO-
    • SCHEMBL565193
    • 2-amino-5-phenylphenol
    • 4-Amino-3-hydroxybiphenyl
    • BRN 0608137
    • Q63088224
    • 4-aminobiphenyl-3-ol
    • 2-hydroxy 4-phenyl aniline
    • DTXSID1020720
    • ILGJVPVZCNNBKI-UHFFFAOYSA-N
    • [1,1'-Biphenyl]-3-ol, 4-amino-
    • AKOS006278751
    • 4-amino-1,1'-biphenyl-3-ol
    • 4363-03-5
    • 3-Hydroxy-4-aminobiphenyl
    • 4-13-00-02129 (Beilstein Handbook Reference)
    • CCRIS 1866
    • Hydroxy-4-aminobiphenyl, 3-
    • 2-amino 5-phenyl phenol
    • Inchi: 1S/C12H11NO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H,13H2
    • InChI Key: ILGJVPVZCNNBKI-UHFFFAOYSA-N
    • SMILES: OC1=C(C=CC(=C1)C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 185.084063974g/mol
  • Monoisotopic Mass: 185.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.0936 (rough estimate)
  • Melting Point: 183°C
  • Boiling Point: 319.45°C (rough estimate)
  • Refractive Index: 1.5300 (estimate)
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